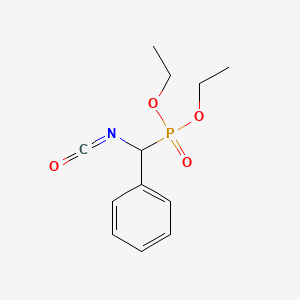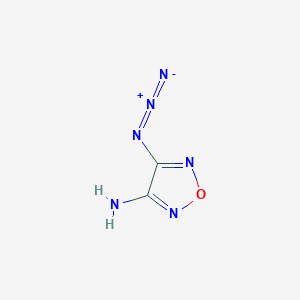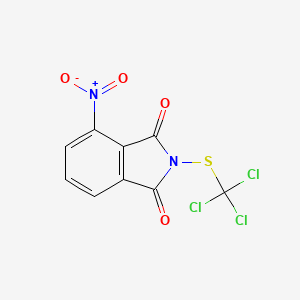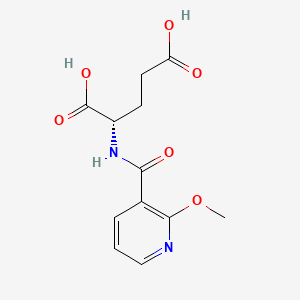
N,N'-Carbonothioyldibenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Carbonothioyldibenzamide is an organic compound characterized by the presence of two benzamide groups connected through a central carbonothioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Carbonothioyldibenzamide typically involves the reaction of benzoyl chloride with thiourea under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with another molecule of benzoyl chloride to form the final product. The reaction conditions often include the use of a base such as pyridine to facilitate the reaction and maintain the pH .
Industrial Production Methods
Industrial production of N,N’-Carbonothioyldibenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Carbonothioyldibenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Sulfoxides, Sulfones
Reduction: Amines, Thiols
Substitution: Brominated derivatives
Wissenschaftliche Forschungsanwendungen
N,N’-Carbonothioyldibenzamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N’-Carbonothioyldibenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dibenzoylthiourea: Similar structure but with different functional groups.
N,N’-Dicarbamoylthiourea: Contains carbamoyl groups instead of benzamide groups.
N,N’-Diacetylthiourea: Contains acetyl groups instead of benzamide groups .
Uniqueness
N,N’-Carbonothioyldibenzamide is unique due to its specific combination of benzamide and carbonothioyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
74346-73-9 |
|---|---|
Molekularformel |
C15H12N2O2S |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
N-(benzoylcarbamothioyl)benzamide |
InChI |
InChI=1S/C15H12N2O2S/c18-13(11-7-3-1-4-8-11)16-15(20)17-14(19)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19,20) |
InChI-Schlüssel |
GAIUXCGJHIOROL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)





![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)





![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)
